molecular formula C12H17FN2O B1381265 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol CAS No. 1695315-38-8

2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol

Cat. No. B1381265
M. Wt: 224.27 g/mol
InChI Key: YQKJKYFFUACKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidones, which include the 4-Aminopiperidin-1-yl group, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .

Scientific Research Applications

Antibacterial Agents

The synthesis of new fluorine-containing compounds, such as those related to 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol, has been explored for potential antibacterial activities. For example, fluorine-containing thiadiazolotriazinones exhibit promising antibacterial properties at low concentrations, suggesting their utility in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Metal Kinase Inhibitors

Substituted fluorophenyl compounds have been identified as potent and selective inhibitors of the Met kinase superfamily. Such compounds demonstrate significant tumor stasis in preclinical models, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Chemosensing Applications

Fluorophenol derivatives have been used to develop sensitive and selective chemosensors for metal ions. These chemosensors, based on fluorophenol derivatives, show high selectivity towards Al3+ ions, making them useful in environmental monitoring and biomedical applications (Rahman et al., 2017).

Neuroimaging Agents

Derivatives of fluorophenol, including structures related to 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol, have been explored for their potential as neuroimaging agents. These compounds could serve as positron emission tomography (PET) ligands, aiding in the diagnosis of neurological disorders (Jørgensen et al., 2013).

Antifungal Agents

Compounds structurally related to 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol have demonstrated potent antifungal activities. These findings suggest the potential of fluorophenol derivatives in developing new antifungal therapies (Nam et al., 2012).

Future Directions

The future directions in the study of piperidone analogs and similar compounds involve further understanding their biochemical properties and potential applications in medicine .

properties

IUPAC Name

2-[(4-aminopiperidin-1-yl)methyl]-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-10-1-2-12(16)9(7-10)8-15-5-3-11(14)4-6-15/h1-2,7,11,16H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKJKYFFUACKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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